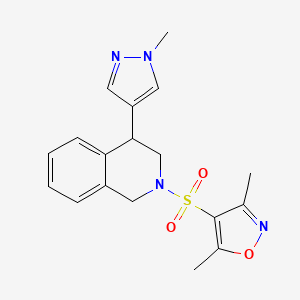
3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole" is a complex molecule that appears to incorporate several pharmacophoric elements, such as a pyrazole ring, an isoquinoline moiety, and a sulfonyl group. These structural features are commonly found in compounds with a wide range of bioactivities, including enzyme inhibition properties as seen in sulfonamide and pyrazoline pharmacophores .
Synthesis Analysis
The synthesis of related compounds has been achieved through multi-component reactions and one-pot methods. For instance, a three-component reaction involving N'-(2-alkynylbenzylidene)hydrazide, alkyne, and sulfonyl azide, co-catalyzed by silver triflate and copper(I) bromide, has been used to efficiently generate 2-amino-H-pyrazolo[5,1-a]isoquinolines . Additionally, a one-pot synthesis involving acetylenic esters and SH-acids like 1-methylimidazole-5-thiol in the presence of isoquinoline has been described, which is simple and effective under mild conditions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, 19F NMR, and HRMS spectra. The presence of fluorine atoms and other substituents has been shown to affect the chemical shifts and splitting patterns of protons and carbons, indicating that the molecular structure of the compound would likely exhibit complex NMR characteristics due to its diverse functional groups .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported, related compounds with sulfonamide and pyrazoline groups have shown significant inhibitory profiles against enzymes such as acetylcholinesterase and carbonic anhydrase I and II at nanomolar levels . This suggests that the compound may also possess similar properties, potentially making it a candidate for pharmacological evaluation. The presence of multiple substituents and heterocycles in the molecule would also imply a degree of lipophilicity, which could influence its bioavailability and pharmacokinetic profile .
Applications De Recherche Scientifique
Metalation and Electrophilic Quenching
One study focuses on the lateral metalation and electrophilic quenching of isoxazoles, demonstrating a synthetic approach to thioalkyl derivatives, which could be related to the synthesis or functionalization of compounds similar to "3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole" (Balasubramaniam, Mirzaei, & Natale, 1990).
Synthesis of Heterocycles
Research on the synthesis of H-pyrazolo[5,1-a]isoquinolines through copper(II)-catalyzed oxidation highlights a methodology that could be applicable to the synthesis of compounds with structural similarities to "3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole," showcasing the potential for generating biologically active molecules (Li & Wu, 2011).
Sulfonamide Hybrids
A comprehensive review on sulfonamide hybrids, including those with isoxazole moieties, outlines the vast potential of these compounds in pharmacology, suggesting areas where the compound could find relevance. The review encompasses a variety of pharmacological agents, indicating the structural versatility and potential application of such molecules in developing new therapeutics (Ghomashi et al., 2022).
Novel Synthetic Routes
Studies on the indium(III)-promoted halocyclizations of N-propargylic sulfonylhydrazones leading to pyrazolo[5,1-a]isoquinolines, and efficient multicomponent reactions generating diverse H-pyrazolo[5,1-a]isoquinolines, present innovative synthetic routes that could be adapted for the synthesis or modification of "3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole," highlighting its potential utility in creating complex molecules with significant biological activities (Li et al., 2016) (Chen & Wu, 2010).
Propriétés
IUPAC Name |
3,5-dimethyl-4-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-12-18(13(2)25-20-12)26(23,24)22-10-14-6-4-5-7-16(14)17(11-22)15-8-19-21(3)9-15/h4-9,17H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGAROAJZDBHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2501259.png)
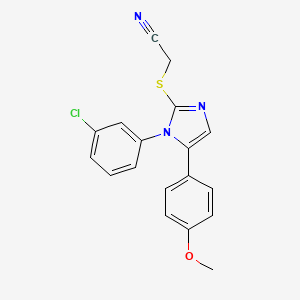
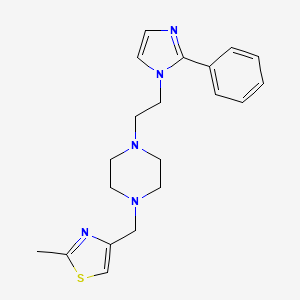
![1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2501263.png)
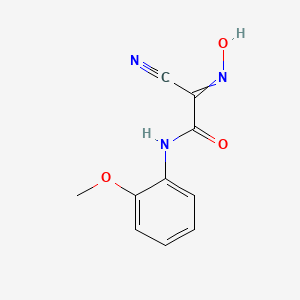
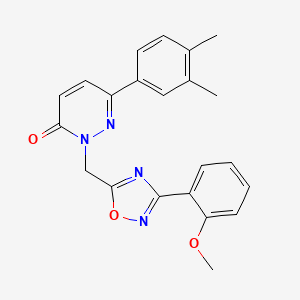
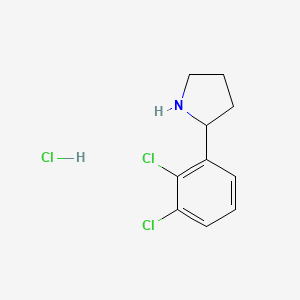
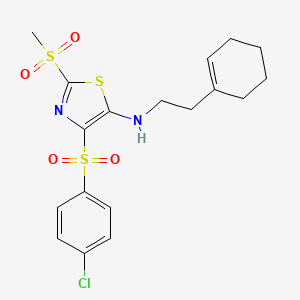
![3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B2501273.png)
![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)
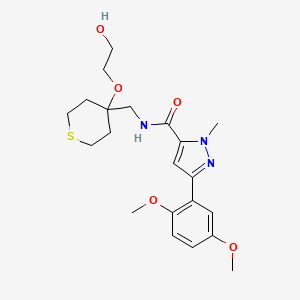
![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2501277.png)
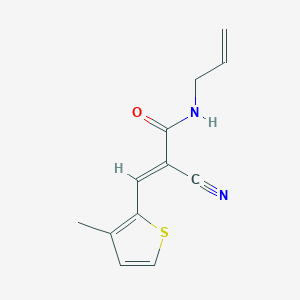
![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)